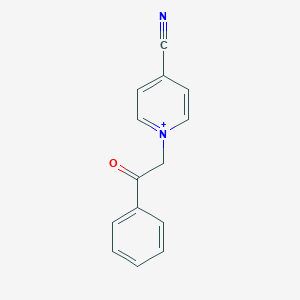

1-Phenacyl-4-cyanopyridinium

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N2O+ |

|---|---|

Molecular Weight |

223.25g/mol |

IUPAC Name |

1-phenacylpyridin-1-ium-4-carbonitrile |

InChI |

InChI=1S/C14H11N2O/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13/h1-9H,11H2/q+1 |

InChI Key |

RCQXHFDZTXWCSB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenacyl 4 Cyanopyridinium

N-Alkylation Approaches to 1-Phenacyl-4-cyanopyridinium Halides

The primary and most direct method for synthesizing this compound halides is through the N-alkylation of 4-cyanopyridine (B195900). This reaction, a type of quaternization, involves the nucleophilic attack of the pyridine (B92270) nitrogen atom on an electrophilic carbon of a phenacyl halide. The most commonly employed reagents are phenacyl bromides.

The synthesis of N-phenacyl-4-cyanopyridinium bromide is a well-documented example of this approach. researchgate.net The reaction proceeds by treating 4-cyanopyridine with a phenacyl bromide, often in a suitable solvent. prepchem.com A general procedure for this type of transformation involves the slow addition of the phenacyl bromide to an equimolar amount of the pyridine derivative. prepchem.com The reaction is typically exothermic and results in the precipitation of the desired pyridinium (B92312) salt, which can then be isolated via filtration and purified by washing with a solvent like anhydrous ether. prepchem.com

Research has also explored the synthesis of derivatives, such as N-(4-chlorophenacyl)4-cyanopyridinium bromide, using the same fundamental N-alkylation principle. google.com The crystal structure of N-phenacyl-4-cyanopyridinium bromide has been determined by X-ray diffraction, confirming its molecular geometry. The structure is monoclinic, with a notable dihedral angle of 84.68(14)° between the phenyl and pyridine ring planes. researchgate.net This quaternization of the pyridine ring has been shown to decrease the mesomeric interaction between the ring and the electron-withdrawing cyano group. researchgate.net

Detailed findings from a representative synthesis are presented below:

| Reactant 1 | Reactant 2 | Product | Notes |

| 4-Cyanopyridine | Phenacyl bromide | N-phenacyl-4-cyanopyridinium bromide | A standard quaternization reaction. researchgate.net The product is a white solid soluble in water. prepchem.com |

| 4-Cyanopyridine | 4-Chlorophenacyl bromide | N-(4-chlorophenacyl)4-cyanopyridinium bromide | An analogous procedure to the parent compound synthesis. google.com |

Precursor Synthesis: Advanced Methods for 4-Cyanopyridine

The availability and purity of the starting material, 4-cyanopyridine, are crucial for the efficient synthesis of the target compound. Advanced methods for producing this precursor have been developed, moving from laboratory-scale preparations to robust industrial processes.

One major industrial synthesis route involves the gas-phase ammoxidation of 4-methylpyridine (B42270). In this process, 4-methylpyridine and ammonia (B1221849) are vaporized, preheated, and mixed with air before being passed through a fixed-bed reactor containing a specialized catalyst. The reaction is maintained at temperatures between 330-450°C. This method is highly efficient, achieving a conversion rate of 4-methylpyridine greater than 99% and a yield of 4-cyanopyridine exceeding 98%. chemicalbook.com

Another common laboratory and potential industrial method involves the conversion of 4-pyridinecarboxaldehyde (B46228). A general procedure for converting aldehydes to nitriles can be employed, where 4-pyridinecarboxaldehyde is treated with reagents such as iron(II) chloride, sodium peroxodisulfate, sodium iodide, and aqueous ammonia in a solvent like 1,2-dichloroethane. The reaction, stirred at 50°C, produces 4-cyanopyridine in high yield after extraction and purification. chemicalbook.com

The versatility of 4-cyanopyridine as a precursor is highlighted by its use in the synthesis of various other pyridine derivatives, including 4-aminopyridine (B3432731) and 4-pyridylaldehyde, underscoring its importance in heterocyclic chemistry. google.comgoogle.com

| Starting Material | Key Reagents/Conditions | Product | Yield |

| 4-Methylpyridine | Ammonia, Air, Catalyst, 330-450°C | 4-Cyanopyridine | >98% chemicalbook.com |

| 4-Pyridinecarboxaldehyde | FeCl₂, Na₂S₂O₈, NaI, NH₃·H₂O, 50°C | 4-Cyanopyridine | 96% chemicalbook.com |

Green Chemistry and Sustainable Synthetic Routes

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and sustainable methods for the synthesis of pyridinium salts. These approaches focus on reducing the use of hazardous solvents, minimizing energy consumption, and improving reaction efficiency.

Microwave-assisted synthesis has emerged as a significant green alternative for N-alkylation reactions. urfjournals.org The application of microwave irradiation can dramatically shorten reaction times and often increase product yields compared to conventional heating methods. urfjournals.org Critically, these reactions can be performed in aqueous media, replacing volatile and often toxic organic solvents. The N-alkylation of various nitrogen heterocycles has been successfully demonstrated using microwave heating in water, sometimes with a base catalyst, representing a greener pathway directly applicable to the synthesis of this compound halides. urfjournals.org

| Green Chemistry Approach | Key Features | Applicability |

| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, potential for aqueous media. urfjournals.org | Directly applicable to the N-alkylation of 4-cyanopyridine. urfjournals.org |

| Solvent-Free Synthesis | Eliminates solvent waste, simplifies process, often uses microwave irradiation. urfjournals.org | Provides an environmentally friendly alternative to traditional solution-phase synthesis. urfjournals.org |

Chemical Reactivity and Mechanistic Investigations of 1 Phenacyl 4 Cyanopyridinium and Its Derived Ylide

Pyridinium (B92312) Ylide Generation: Deprotonation Kinetics and Thermodynamics

The formation of the pyridinium ylide from 1-phenacyl-4-cyanopyridinium bromide occurs through the deprotonation of the methylene (B1212753) bridge connecting the phenyl and pyridinium rings. This process is typically achieved by using a base. The kinetics and thermodynamics of this deprotonation are critical factors that govern the availability and subsequent reactivity of the ylide.

The electronic nature of substituents on the pyridinium ring plays a crucial role in the formation and stability of the corresponding ylide. Electron-withdrawing groups, such as the cyano group in this compound, are known to decrease the pKa value of the parent pyridinium salt, thereby facilitating deprotonation and ylide formation. nih.gov This effect is more pronounced for groups that exert a mesomeric effect, like cyano (CN) or acetyl (COCH3), compared to those with an inductive effect, such as trifluoromethyl (CF3). nih.govmdpi.com

The stability of the resulting ylide is also enhanced by these electron-withdrawing substituents, which can delocalize the negative charge of the carbanion. mdpi.com For instance, N-phenacyl-4-cyanopyridinium ylide is relatively stable in its solid form. researchgate.net Studies comparing various 4-substituted pyridinium salts have shown a good correlation between the pKa variation and the Hammett constant of the substituent at the 4-position. nih.gov The rate constants for the deprotonation of substituted N-phenacyl-pyridinium bromides show a dependence on the pKa of the corresponding substituted pyridines, with distinct linear relationships observed for salts with electron-withdrawing versus electron-donating substituents. researchgate.netresearchgate.net

Table 1: Influence of 4-Substituents on Pyridinium Salt pKa

| 4-Substituent (R₁) | pKa |

| CN | 8.66 |

| COCH₃ | 9.44 |

Data sourced from a study determining pKa values by potentiometry of 10⁻³ M solutions in 0.1 M NaClO₄. researchgate.net

The choice of solvent significantly impacts the generation and stability of pyridinium ylides. The deprotonation of N-phenacyl-4-cyanopyridinium halides has been studied in various solvents, including water, DMSO, and silicon polypodands. researchgate.netacs.org Silicon polypodands, acting as open molecular capsules, have been observed to decrease the rate of deprotonation while increasing the stability of the ylide when compared to solvents like DMSO and water. researchgate.net

The stability of N-phenacyl-4-cyanopyridinium ylide in solution is believed to be influenced by solvation effects. researchgate.net Furthermore, the reactivity of the ylide in subsequent reactions, such as cycloadditions, is also highly solvent-dependent. For example, in the synthesis of indolizines, the reaction of the ylide derived from 1-(2-methoxy-2-oxoethyl)-4-cyanopyridinium bromide with an alkyne showed a strong solvent effect; no reaction occurred in methanol, while an excellent yield was obtained in DMF. mdpi.com This highlights the critical role of the solvent in modulating the reactivity of the ylide.

Spectroscopic methods and computational studies have provided valuable insights into the structure of this compound and its ylide. The ¹H NMR spectra of 4-substituted pyridinium salts are characteristic, with the chemical shift of the methylene (CH₂) protons correlating with the electron-withdrawing nature of the 4-substituent and the pKa for ylide formation. nih.govresearchgate.net

X-ray diffraction studies of N-phenacyl-4-cyanopyridinium bromide have revealed details about its solid-state conformation. researchgate.netresearchgate.net In the crystal structure, the dihedral angle between the phenyl and pyridine (B92270) rings is approximately 84.7°. researchgate.netresearchgate.net The cyano group is coplanar with the pyridine ring. researchgate.netresearchgate.net Interestingly, quaternization of the pyridine ring appears to reduce the mesomeric interaction between the ring and the electron-withdrawing cyano substituent. researchgate.netresearchgate.net

Computational studies, using methods like B3LYP/6-31G(d,p), have been employed to model the structure of the pyridinium salt. researchgate.netresearchgate.net The optimized geometry from these calculations is generally in good agreement with X-ray diffraction data, although some differences, such as the conformation of the chain between the rings (planar in the crystal vs. folded in the calculated single molecule), have been noted. researchgate.netresearchgate.net These computational approaches are also used to calculate and analyze NMR chemical shifts. researchgate.netresearchgate.net

Solvent Effects on Ylide Generation and Basicity

1,3-Dipolar Cycloaddition Reactions (1,3-DC)

Pyridinium ylides, such as the one derived from this compound, are classical 1,3-dipoles and are widely used as building blocks in the synthesis of various heterocyclic compounds through 1,3-dipolar cycloaddition reactions. researchgate.net

A prominent application of the ylide derived from this compound and its analogs is in the synthesis of indolizines. This is achieved through a 1,3-dipolar cycloaddition reaction with alkynes. nih.govmdpi.com The ylide, generated in situ from the pyridinium salt in the presence of a base, reacts with a dipolarophile, such as an alkyne, to form the fused heterocyclic indolizine (B1195054) ring system. researchgate.net The efficiency of this cycloaddition is influenced by several factors, including the substituents on both the ylide and the alkyne, the solvent, and the reaction temperature. nih.govmdpi.com High yields are generally obtained when electron-withdrawing groups are present on both the pyridinium ylide and the alkyne. mdpi.comresearchgate.net

For instance, the reaction of the ylide generated from 4-cyanopyridinium salts with alkynes proceeds in aqueous buffer at pH 7.5, demonstrating the utility of this reaction under mild, biocompatible conditions. nih.govmdpi.com

Table 2: Formation of Indolizine 23 from Pyridinium Salt 13 in Tris Buffer (pH 7.5)

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3 | 40 | 24 | 40 |

| 4 | 25 | 24 | 63 |

Data adapted from a study on the cycloaddition of the ylide from 1-(2,2-diethoxy-2-oxoethyl)-4-cyanopyridinium (13) with an alkyne. nih.gov

The 1,3-dipolar cycloaddition of pyridinium ylides with unsymmetrical alkynes can potentially lead to different regioisomers. However, the reaction is often highly regioselective. In the synthesis of indolizines from N-phenacylpyridinium ylides and propiolate esters, the cycloaddition typically yields a single regioisomer. The regiochemistry is consistent with the reaction mechanism where the initial Michael-type addition is followed by an intramolecular aldol-type condensation. This process leads to the formation of indolizines with specific substituent patterns that are readily identifiable. researchgate.net

Indolizine Synthesis via Alkyne Cycloaddition

Role of Electron-Withdrawing Groups in Dipolarophiles

The reactivity of the ylide derived from this compound in 1,3-dipolar cycloaddition (1,3-DC) reactions is significantly influenced by the electronic nature of the reacting partner, the dipolarophile. Research consistently shows that the presence of strong electron-withdrawing groups on the dipolarophile, typically an alkene or alkyne, is crucial for promoting the reaction. researchgate.netnih.gov This electronic requirement complements the electron-rich nature of the pyridinium ylide, which acts as the 1,3-dipole.

The combination of an electron-withdrawing group on the pyridinium ring (the cyano group) and another on the dipolarophile facilitates the reaction, often leading to high yields. nih.govresearchgate.netlew.ro Studies have demonstrated that dipolarophiles such as propiolic esters, amides, or ketones react efficiently with the 4-cyanopyridinium ylide. researchgate.netlew.ro The synergy between the electron-withdrawing substituents on both the ylide and the dipolarophile lowers the activation energy of the cycloaddition. nih.govresearchgate.net This allows the reaction to proceed under remarkably mild conditions, including at room temperature and in aqueous buffers (e.g., at pH 7.5), which is advantageous for green chemistry and the synthesis of sensitive molecules. nih.govresearchgate.netmdpi.com Conversely, alkynes that are less activated (lacking strong electron-withdrawing groups) generally fail to react under these mild conditions. nih.gov

The following table summarizes the effect of substituents on the cycloaddition reaction, highlighting the necessity of electron-withdrawing groups for successful transformations.

| Pyridinium Ylide Precursor | Dipolarophile | Conditions | Outcome | Reference(s) |

| 4-Cyanopyridinium salt | Ethyl propiolate | K₂CO₃, Methanol, RT | High yield of indolizine | nih.gov, lew.ro |

| 4-Cyanopyridinium salt | Propiolic amide | K₂CO₃, Methanol, RT | Reasonable yield of indolizine | nih.gov |

| 4-Cyanopyridinium salt | Phenylacetylene | K₂CO₃, Methanol, RT | No reaction | nih.gov |

| 4-Acetylpyridinium salt | Ethyl propiolate | K₂CO₃, Methanol, RT | High yield of indolizine | nih.gov |

| 4-Carbamoylpyridinium salt | Ethyl propiolate | K₂CO₃, Methanol, RT | No reaction | nih.gov |

Catalytic and Non-Catalytic Approaches

The 1,3-dipolar cycloaddition reactions involving this compound ylide can be performed using both non-catalytic and catalytic methods, depending on the desired product and substrates.

Non-Catalytic Approaches: Many syntheses involving this ylide proceed efficiently without a catalyst, often as one-pot, multi-component reactions. For instance, the synthesis of trans-4,5-dihydrofuran-3-carbonitriles is achieved through a three-component reaction of a pyridinium salt precursor, an aldehyde, and a β-ketonitrile in the presence of a simple base like piperidine. organic-chemistry.org Similarly, diastereoselective cycloadditions with bicyclobutanes to form complex azabicycloheptanes have been shown to provide high yields under ambient, catalyst-free conditions. chemrxiv.org These non-catalytic methods are valued for their simplicity, cost-effectiveness, and reduced potential for metal contamination in the final products.

Catalytic Approaches: Catalysis offers pathways to novel reactivity and can enable reactions that are otherwise difficult.

Organocatalysis: A notable example is the synthesis of nitrones from pyridinium ylides and nitrosoarenes, which is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgacs.org This method represents a milder, single-step alternative to the classical multi-step Kröhnke oxidation. organic-chemistry.orgacs.org Chiral phosphoric acids have also been employed as catalysts to achieve highly diastereo- and enantioselective 1,3-dipolar cycloadditions, constructing complex spiro-heterocyclic frameworks. rsc.org

Metal Catalysis: While many ylide cycloadditions are metal-free, some related transformations rely on metal catalysts. For example, rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) is a common catalyst for generating carbonyl ylides from diazocarbonyl compounds, which then undergo cycloaddition. nsc.ruwikipedia.org In some cases, metal catalysts can influence the reaction pathway, such as the use of tetrakis-pyridine cobalt (II) dichromate (TPCD) in the synthesis of pyrrolo[1,2-a] organic-chemistry.orgphenanthrolines from related phenanthrolinium ylides. nih.gov

Photoredox Catalysis: Visible light photoredox catalysis is an emerging strategy in organic synthesis that relies on single-electron transfer processes. princeton.edu This approach has been used to drive reactions involving pyridinium species, demonstrating its potential for activating these compounds in novel transformations, although specific applications to this compound ylide cycloadditions are an area of ongoing research. princeton.edu

Mechanistic Studies of 1,3-DC Pathways

The mechanism of the 1,3-dipolar cycloaddition of pyridinium ylides has been a subject of considerable investigation, with evidence supporting multiple potential pathways. The specific mechanism can depend on the substrates, ylide stability, and reaction conditions.

Concerted vs. Stepwise Pathways: The reaction is often described as a concerted, pericyclic [3+2] cycloaddition, governed by frontier molecular orbital (FMO) theory. nih.gov Theoretical and experimental studies suggest a HOMO(ylide)-LUMO(dipolarophile) controlled interaction, where the charges are transferred from the pyridinium ylide to the dipolarophile. worktribe.commdpi.com However, strong evidence for stepwise pathways also exists. A stepwise polar mechanism has been proposed for the reaction with bicyclobutanes, involving an initial nucleophilic attack by the ylide to form a cyclobutane (B1203170) enolate intermediate, followed by an intramolecular ring-closing reaction. chemrxiv.org

Cascade Mechanisms: In multi-component reactions, the formation of the final heterocyclic product often proceeds through a cascade of distinct reaction steps. The synthesis of dihydrofurans, for example, can occur via a cascade Knoevenagel condensation, followed by a Michael addition of the ylide, and finally an intramolecular SN2 cyclization. organic-chemistry.org

Regio- and Stereoselectivity: The regioselectivity of the cycloaddition is dictated by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. oup.com DFT calculations have been used to rationalize the observed regioselectivity, confirming the polar nature of the reaction where the ylide acts as the nucleophile. mdpi.com In many cases, the cycloadditions are highly stereoselective, yielding specific diastereomers. organic-chemistry.orgchemrxiv.org

A plausible mechanism for nitrone formation involves the initial generation of the pyridinium ylide, which then reacts with a nitrosoarene to form the nitrone product, regenerating the catalyst in the process. acs.org

Diversity of N-Heterocycle Formation via 1,3-DC

The 1,3-dipolar cycloaddition reaction of the ylide derived from this compound is a powerful tool for constructing a wide array of nitrogen-containing heterocyclic compounds. ugent.beresearchgate.netresearchgate.net The versatility of the pyridinium ylide as a 1,3-dipole allows for its reaction with various dipolarophiles, leading to diverse and complex molecular architectures.

Cycloadditions with Alkenes

The reaction of pyridinium ylides with activated alkenes is a well-established method for synthesizing indolizine derivatives (after a subsequent oxidation step) and their saturated analogues. researchgate.netresearchgate.netresearchgate.net The reaction typically requires an alkene bearing electron-withdrawing groups to act as a suitable dipolarophile. researchgate.net A notable application is the diastereoselective dearomative cycloaddition with bicyclobutanes, which serve as constrained alkene partners. This reaction provides a modular route to synthetically valuable, Csp³-rich azabicyclo[3.1.1]heptanes. chemrxiv.org These reactions highlight the ability of the ylide to engage in cycloadditions that build complex, three-dimensional structures from planar aromatic precursors.

Synthesis of Dihydrofurans, Nitrones, and Azepines

Beyond the common synthesis of indolizines, the reactivity of pyridinium ylides has been harnessed to create other important classes of heterocycles. ugent.beresearchgate.net

Dihydrofurans: A robust application of pyridinium ylides is in the synthesis of multi-substituted 2,3-dihydrofurans. organic-chemistry.orgresearchgate.netcapes.gov.br These reactions often proceed through a conjugate addition of the in-situ generated ylide to an enone substrate, which forms an enolate intermediate that subsequently cyclizes to yield the dihydrofuran ring. organic-chemistry.org Efficient one-pot, multi-component strategies have been developed for this purpose, including DNA-compatible syntheses for the construction of DNA-encoded libraries. organic-chemistry.orgrsc.org

Nitrones: Pyridinium ylides serve as precursors for the synthesis of nitrones. A modern, organocatalytic approach involves the reaction of a pyridinium ylide (generated in situ from a benzyl (B1604629) halide and DMAP) with a nitrosoarene. organic-chemistry.orgacs.orgacs.org This method provides both keto- and aldonitrones under mild conditions and can be integrated into one-pot sequences to generate further products like isoxazolidines. organic-chemistry.orgacs.org

Azepines: The synthesis of azepine-containing structures from pyridinium ylides has also been reported. One pathway involves an 8π-electrocyclization of conjugated pyridinium ylides to form pyrido[1,2-a]azepine derivatives. colab.ws Another approach utilizes a base-promoted cascade reaction between pyridinium ylides and 3-(1-alkynyl)chromones to afford novel chromeno[2,3-d]azepine scaffolds. scispace.com

The following table summarizes the diversity of heterocycles accessible from pyridinium ylides.

| Heterocycle Class | Synthetic Method | Key Reactants | Reference(s) |

| 2,3-Dihydrofurans | Conjugate addition-cyclization | Pyridinium ylide, Enone | organic-chemistry.org, researchgate.net |

| Nitrones | DMAP-catalyzed reaction | Pyridinium ylide, Nitrosoarene | organic-chemistry.org, acs.org |

| Pyrido[1,2-a]azepines | 8π-Electrocyclization | Conjugated pyridinium ylide | colab.ws |

| Chromeno[2,3-d]azepines | Cascade reaction | Pyridinium ylide, 3-(1-Alkynyl)chromone | scispace.com |

| Azabicyclo[3.1.1]heptanes | 1,3-Dipolar cycloaddition | Pyridinium ylide, Bicyclobutane | chemrxiv.org |

Other Significant Organic Transformations

Beyond its central role in 1,3-dipolar cycloadditions, this compound and related pyridinium zwitterions are versatile intermediates capable of participating in other significant organic transformations. These reactions expand their synthetic utility, providing access to a broader range of molecular structures.

Research into pyridinium 1,4-zwitterions has revealed their capacity to act as synthons in various formal cyclization reactions beyond the [3+2] pathway. These include:

Formal (4+2) Cyclization: Used to access six-membered pyrido[1,2-a]pyrazine derivatives. mdpi.com

Formal (3+3) Cyclization: Reacting with aziridines to provide functionalized 3,4-dihydro-2H-1,4-thiazines. mdpi.com

Formal (5+2) Cyclization: Gold(I)-catalyzed reactions with allenamides or metal-free cascade reactions with in-situ generated arynes. mdpi.com

Furthermore, N-phenacylpyridinium salts can undergo intramolecular cyclizations under different conditions. For example, acidic conditions can trigger cyclization to form 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salts, which can be isolated and subsequently rearranged to form 5-substituted indolizines. semanticscholar.org The precursor salt itself can also undergo standard chemical modifications, such as substitution of the counter-ion or reduction of the ketone functionality. These alternative reaction pathways underscore the rich and varied chemistry of the this compound scaffold.

Oxidative C-C Bond Cleavage Reactions

The oxidative cleavage of carbon-carbon bonds is a significant transformation in organic synthesis, and the this compound ylide system can be susceptible to such reactions, particularly under specific enzymatic or chemical oxidative conditions. While direct oxidative C-C bond cleavage of this compound ylide is not extensively documented in the provided results, the principles of such reactions can be inferred from related systems.

Generally, oxidative C-C bond cleavage reactions can be initiated by various oxidizing agents or catalyzed by transition metals. organic-chemistry.orgorganic-chemistry.org These reactions often proceed through the formation of unstable intermediates that subsequently fragment. nih.gov For instance, the oxidation of a ketone can lead to a hydroperoxide intermediate, which may then undergo homolytic cleavage to form radical species that can lead to C-C bond scission. researchgate.net In other systems, metal-free oxidative processes mediated by hypervalent iodine reagents can induce tandem aryl migration and C-C bond cleavage. organic-chemistry.org

Enzymatic systems, such as those involving cytochrome P450, are also known to catalyze C-C bond cleavage through oxidative mechanisms. nih.gov These reactions often involve the generation of radical or cationic intermediates that rearrange to cleave C-C bonds. nih.gov The specific conditions required for the oxidative C-C bond cleavage of the ylide derived from this compound would likely depend on the generation of a suitably reactive intermediate that can undergo fragmentation.

Kröhnke Pyridine Synthesis and Variants

The Kröhnke pyridine synthesis is a well-established method for the preparation of substituted pyridines, which are prevalent motifs in both natural products and synthetic compounds. wikipedia.org This reaction classically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate. wikipedia.orgnih.gov The this compound salt is a suitable precursor for this reaction.

The general mechanism of the Kröhnke synthesis begins with the formation of an ylide from the pyridinium salt. This is followed by a Michael addition of the ylide to the α,β-unsaturated carbonyl compound, leading to a 1,5-dicarbonyl intermediate. wikipedia.org Subsequent ring closure with ammonia (B1221849) (from ammonium acetate) and dehydration ultimately affords the polysubstituted pyridine. wikipedia.org The Kröhnke synthesis is valued for its mild reaction conditions and its ability to generate highly functionalized pyridines. wikipedia.org

Variants of the Kröhnke synthesis have been developed to expand its scope and applicability. These modifications can include the use of different nitrogen sources or the application of the methodology to create compounds other than pyridines. nih.gov For instance, under certain conditions, the reaction of a pyridinium ylide with an α,β-unsaturated carbonyl compound can lead to the formation of aniline (B41778) derivatives as the major products instead of the expected pyridine. rsc.org This highlights the potential for cascade processes to occur under Kröhnke conditions. rsc.org

The versatility of the Kröhnke synthesis and its variants makes it a powerful tool in organic synthesis, with applications in the creation of ligands and biologically active molecules. wikipedia.org

Nucleophilic Substitutions Involving the 4-Cyano Group

The 4-cyano group of this compound is susceptible to nucleophilic substitution. The quaternization of the pyridine nitrogen significantly activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. google.comgoogle.com This enhanced reactivity allows for the displacement of the cyano group by a variety of nucleophiles.

Studies have shown that the cyano group in 1-alkyl-4-cyanopyridinium salts can be readily replaced by nucleophiles such as hydrazine (B178648) and aliphatic amines. rsc.org This type of nucleophilic aromatic substitution provides a direct route to functionalize the 4-position of the pyridine ring. The general process involves the quaternization of a 4-substituted pyridine with a suitable leaving group, followed by reaction with a nucleophile to displace that group. google.com

The reactivity of the 4-cyano group in such pyridinium salts is a key feature in synthetic strategies that aim to introduce diverse functionalities at this position. The ability to perform these substitutions is crucial for the synthesis of various 4-substituted pyridine derivatives.

| Reactant | Nucleophile | Product |

| 1-Alkyl-4-cyanopyridinium salt | Hydrazine | 1-Alkyl-4-hydrazinopyridinium salt |

| 1-Alkyl-4-cyanopyridinium salt | Aliphatic Amine | 1-Alkyl-4-(alkylamino)pyridinium salt |

Multi-component Reactions and Cascade Processes

This compound and its derived ylide are valuable participants in multi-component reactions (MCRs) and cascade processes, which are highly efficient methods for constructing complex molecules in a single operation. wikipedia.orgorganic-chemistry.org MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that contains structural elements from all the initial reactants. researchgate.net

The ylide generated from this compound can act as a key intermediate in such reactions. For example, in a process related to the Kröhnke synthesis, the ylide can undergo a Michael addition to an α,β-unsaturated carbonyl compound, initiating a cascade that can lead to various annulated products. rsc.org This cascade can involve intramolecular additions and rearrangements to form complex heterocyclic systems. rsc.org

The concept of a cascade reaction, where each subsequent step is triggered by the functionality formed in the previous one, is central to the utility of this compound in complex synthesis. wikipedia.org These reactions are characterized by high atom economy and a reduction in waste and labor compared to traditional multi-step syntheses. wikipedia.org The reactivity of the pyridinium ylide allows for its participation in cycloaddition reactions as well, further expanding its utility in constructing diverse molecular scaffolds.

Advanced Structural Elucidation and Computational Chemistry

X-ray Crystallography of 1-Phenacyl-4-cyanopyridinium Derivatives

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystal. wikipedia.orgnih.gov For derivatives of this compound, this method has provided unambiguous proof of their molecular structure and offered deep insights into their conformation in the solid state.

The crystal structure of N-phenacyl-4-cyanopyridinium bromide has been determined by X-ray diffraction. researchgate.netresearchgate.net The compound crystallizes in the monoclinic space group C2/c. researchgate.net

Table 1: Crystallographic Data for N-Phenacyl-4-cyanopyridinium Bromide

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₄H₁₁N₂O⁺·Br⁻ | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a | 20.910(4) Å | researchgate.net |

| b | 12.849(3) Å | researchgate.net |

| c | 9.934(2) Å | researchgate.net |

| β | 90.79(3)° | researchgate.net |

The X-ray analysis reveals a specific spatial arrangement of the molecule's constituent parts. A key feature is the relative orientation of the phenyl and pyridinium (B92312) rings. The dihedral angle between the planes of the phenyl and pyridinium rings is 84.68(14)°. researchgate.netresearchgate.net This near-perpendicular arrangement minimizes steric hindrance between the two aromatic systems.

Furthermore, the substituents on the rings adopt distinct conformations. The cyano (C≡N) group is essentially coplanar with the pyridinium ring to which it is attached. researchgate.netresearchgate.net In contrast, the carbonyl (C=O) group is twisted slightly out of the plane of the phenyl ring, with a deviation of 2.4(4)°. researchgate.netresearchgate.net This conformation suggests that in the solid state, the molecule adopts a folded structure, which is a critical detail confirmed by crystallographic data. researchgate.net

Quaternization, the process of forming the pyridinium salt from pyridine (B92270), significantly alters the electronic properties of the heterocyclic ring. X-ray diffraction data reveals that this has a tangible effect on the geometry of the substituents. researchgate.netresearchgate.net

A comparison of the C≡N group's geometry in N-phenacyl-4-cyanopyridinium bromide with that in its precursor, 4-cyanopyridine (B195900), shows a notable difference. This change indicates that the quaternization of the pyridine nitrogen atom diminishes the mesomeric (or resonance) interaction between the pyridinium ring and the electron-withdrawing cyano substituent. researchgate.netresearchgate.net This finding is crucial as it demonstrates how modifying the nitrogen atom directly impacts the electronic communication across the entire aromatic system.

Analysis of Molecular Conformation and Inter-Ring Dihedral Angles

Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic methods are indispensable for probing the structure and behavior of molecules, particularly in solution where they may exhibit dynamic processes not visible in a static crystal structure. mst.edu

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. mst.eduorganicchemistrydata.org Studies on this compound derivatives have utilized ¹H and ¹³C NMR to investigate dynamic equilibria and electronic structures.

Evidence of prototropic equilibrium (a rapid transfer of a proton) has been observed in N-phenacyl-4-cyanopyridinium halides. In deuterated solvents like D₂O, the hydrogens on the methylene (B1212753) bridge (N⁺-CH₂) are replaced by deuterium, which is indicative of an equilibrium between the pyridinium cation and its corresponding ylide. researchgate.net The ¹H and ¹³C NMR spectra of the deprotonated species are consistent with this ylide structure. researchgate.net

Low-temperature ¹H NMR studies on related 4-cyanopyridinium ylides reveal significant insights into the molecule's conformational dynamics. oup.com At room temperature, the signals for the protons at the α-positions of the 4-cyanopyridinium ring appear as a single, broad signal. oup.com However, as the temperature is lowered to -50 °C, this signal splits into two distinct, widely separated signals. oup.com This phenomenon indicates that the two α-protons are magnetically non-equivalent due to a hindered rotation around the ylide carbon-pyridinium nitrogen bond. oup.com This restricted rotation is attributed to the partial double-bond character of this bond, a key feature of the electronic structure of nitrogen ylides. oup.com The Gibbs energy of activation for this rotation has been estimated, quantifying the energy barrier for this conformational change. oup.com

Table 2: Key ¹H and ¹³C NMR Observations for 4-Cyanopyridinium Derivatives

| Observation | Technique/Condition | Implication | Reference |

|---|---|---|---|

| N⁺-CH₂ H/D Exchange | ¹H NMR in D₂O | Prototropic equilibrium with ylide form | researchgate.net |

| Broad α-H signal at room temp. | ¹H NMR | Fast rotation around the C-N⁺ ylide bond | oup.com |

| Separated α-H signals at -50 °C | Low-Temperature ¹H NMR | Hindered rotation, partial double-bond character | oup.com |

| Linear correlation of δ¹³C and screening constants | ¹³C NMR and GIAO/B3LYP calculation | Good agreement between experimental and theoretical electronic structure | researchgate.netresearchgate.net |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions. libretexts.org It is particularly useful for identifying the presence of specific functional groups, as each has characteristic absorption frequencies. pressbooks.pub For this compound, the IR spectrum is dominated by vibrations associated with its key functional groups.

The deprotonated ylide form of N-phenacyl-4-cyanopyridinium has been characterized using FTIR spectroscopy, with the spectra supporting the proposed ylide structure. researchgate.net The characteristic vibrational modes expected for the parent cation are detailed below.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1650–1750 | Strong | libretexts.orgpressbooks.pub |

| Nitrile (C≡N) | Stretching | 2220–2240 (for aromatic nitriles) | Medium to Weak | pressbooks.pubspectroscopyonline.com |

| Aromatic Ring (C=C) | Stretching | ~1450–1600 | Medium | |

| sp² C-H (Aromatic) | Stretching | ~3000–3100 | Variable | pressbooks.pub |

| sp³ C-H (Methylene) | Stretching | ~2900 | Variable | pressbooks.pub |

Note: These are general ranges for the specified functional groups.

The C=O stretching vibration typically gives rise to a strong, sharp absorption band. libretexts.org The C≡N triple bond stretch is also characteristic, though generally less intense than the carbonyl stretch. pressbooks.pubspectroscopyonline.com The presence of these distinct bands in an IR spectrum provides clear evidence for the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Electronic Effects

Theoretical Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties that can be difficult to measure directly. chemrxiv.orgvub.be For this compound, quantum mechanical studies, particularly using Density Functional Theory (DFT), have been employed to investigate its geometry and electronic structure. researchgate.netresearchgate.netresearchgate.net

Calculations at the B3LYP level of theory have been used to optimize the molecular geometry of the N-phenacyl-4-cyanopyridinium cation. researchgate.netresearchgate.net The results of these calculations for an isolated single molecule show good agreement with the bond lengths and angles determined by X-ray crystallography for the molecule in a crystal lattice. researchgate.netresearchgate.net However, a notable exception is the conformation of the phenacyl chain linking the two rings. While the crystal structure shows this chain to be planar, theoretical calculations for a single molecule in the gas phase predict a folded conformation. researchgate.netresearchgate.net This discrepancy highlights the significant influence of crystal packing forces on molecular conformation in the solid state.

Furthermore, theoretical calculations have been instrumental in interpreting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, combined with B3LYP/6-31G(d,p), has been used to compute the ¹H and ¹³C NMR shielding constants. researchgate.netresearchgate.net The analysis showed a linear correlation between these calculated values and the experimentally measured chemical shifts, validating the accuracy of the computational model in describing the electronic environment of the nuclei. researchgate.net Semi-empirical methods like PM3 have also been used to investigate the structures of the cation and its corresponding ylide, providing further theoretical support for the experimental observations. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the molecular structure and electronic properties of pyridinium compounds. scispace.comaps.orgaustinpublishinggroup.com For this compound bromide, DFT calculations, specifically using the B3LYP functional, have been employed to optimize its geometry. researchgate.net These calculations have shown good agreement with experimental X-ray diffraction data, with a notable exception in the conformation of the chain linking the phenyl and pyridinium rings. researchgate.net While the crystal structure shows a planar arrangement, theoretical calculations on a single molecule predict a folded conformation. researchgate.net

Key geometric parameters for N-phenacyl-4-cyanopyridinium bromide determined by X-ray diffraction and compared with DFT calculations are summarized below.

| Parameter | X-ray Diffraction Value | DFT (B3LYP) Note |

| Crystal System | Monoclinic | - |

| Space Group | C2/c | - |

| a (Å) | 20.910(4) | - |

| b (Å) | 12.849(3) | - |

| c (Å) | 9.934(2) | - |

| β (°) | 90.79(3) | - |

| Phenyl-Pyridine Dihedral Angle (°) | 84.68(14) | Folded in single molecule calculation |

| C≡N Group Coplanarity | Coplanar with pyridine ring | - |

| C=O Group to Phenyl Ring Angle (°) | 2.4(4) | - |

| Data sourced from Szwajca et al. (2004). researchgate.netamu.edu.pl |

DFT calculations are also crucial for analyzing the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. austinpublishinggroup.com For cyanopyridine derivatives, a smaller HOMO-LUMO gap suggests higher reactivity. worktribe.com These computational methods, often combined with techniques like Natural Bond Orbital (NBO) analysis, provide a detailed picture of charge distribution, orbital interactions, and the nature of chemical bonds within the molecule. nih.gov

Investigation of Hydrogen Bonding and Intermolecular Interactions

The solid-state structure and properties of this compound salts are significantly influenced by a network of non-covalent interactions, particularly hydrogen bonds. nih.govcore.ac.ukkhanacademy.org In the hydrated chloride salt of a related compound, (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)-vinyl)pyridin-1-ium, strong charge-assisted hydrogen bonds of the type N+–H···Cl− are observed, playing a crucial role in stabilizing the crystal lattice. nih.gov

In addition to classical hydrogen bonds, other weak interactions such as C–H···O and C–H···N hydrogen bonds, as well as π-π stacking interactions between aromatic rings, are vital in dictating the supramolecular assembly. nih.govmdpi.com The presence of a π-acceptor like the 4-cyanopyridine ligand can lead to the formation of supramolecular dimers through intermolecular interactions. rsc.org

Computational studies allow for the detailed analysis of these interactions. For instance, in the crystal structure of N-phenacyl-4-cyanopyridinium bromide, the arrangement of molecules is governed by a combination of these forces. researchgate.net Different types of intermolecular interactions can be present in cyanopyridine derivatives, and their nature and strength can vary depending on the specific substituents and the solvent environment. scielo.org.co The study of these interactions is critical for understanding the physical and chemical properties of the compound in solution and in the solid state.

| Type of Interaction | Description | Significance |

| Charge-Assisted Hydrogen Bonds | Strong electrostatic interactions between the positively charged pyridinium nitrogen and an anion (e.g., N+–H···Cl−). nih.gov | Major contributor to crystal lattice stability. |

| Classical Hydrogen Bonds | Interactions involving electronegative atoms like oxygen and nitrogen (e.g., O-H···Cl, O-H···O). nih.gov | Influences solvation and crystal packing. |

| Weak Hydrogen Bonds | Interactions such as C–H···O and C–H···N. core.ac.ukmdpi.com | Contribute to the overall stability of the supramolecular structure. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.govmdpi.com | Important for the formation of stacked structures and influences electronic properties. |

| Dipole-Dipole Interactions | Attractive forces between polar molecules. khanacademy.org | Affects physical properties like boiling point and solubility. |

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly DFT, is an indispensable tool for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. numberanalytics.comnumberanalytics.comgithub.io A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. numberanalytics.comnumberanalytics.com The energy difference between the reactants and the transition state defines the activation energy, a key factor governing the reaction rate. numberanalytics.com

For reactions involving pyridinium ylides, which can be generated from salts like this compound, computational studies can predict the feasibility of different reaction pathways, such as [3+2] cycloadditions or Michael additions. researchgate.net These calculations can explain the observed regioselectivity and stereoselectivity by comparing the activation barriers of competing pathways. researchgate.netrsc.org For example, theoretical studies have shown that the formation of furan (B31954) derivatives from certain pyridinium ylides is thermodynamically controlled, proceeding through a high-energy transition state but resulting in a highly stable product. researchgate.net

The investigation of transition states often involves frequency analysis, where a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io Methods like the growing string method can be employed to efficiently locate transition states and map out the minimum energy path for a reaction. nih.gov Computational simulations can also shed light on the role of catalysts and solvent effects on the reaction mechanism. rsc.orgresearchgate.net In some complex reactions, multiple transition states may exist in parallel or in series, leading to the concept of a "virtual transition state" derived from experimental kinetics. researchgate.net

Strategic Applications in Modern Organic Synthesis

Versatile Building Blocks for Complex Heterocycles

1-Phenacyl-4-cyanopyridinium salts are valuable precursors for the synthesis of a range of heterocyclic compounds. The electron-withdrawing cyano group on the pyridine (B92270) ring enhances the reactivity of the pyridinium (B92312) ylide formed upon deprotonation, making it a key intermediate in various cycloaddition and annulation reactions.

Synthesis of Substituted Indolizines and Polyfunctional Scaffolds

One of the most prominent applications of this compound is in the synthesis of indolizine (B1195054) derivatives. lew.roijettjournal.org Indolizines are nitrogen-containing heterocyclic compounds with a 10π-electron system, which form the core of numerous biologically active molecules and functional organic materials. researchgate.netmdpi.com The synthesis typically proceeds through the in situ generation of the corresponding pyridinium ylide from the this compound salt. This ylide, a type of 1,3-dipole, then undergoes a 1,3-dipolar cycloaddition reaction with various dipolarophiles, particularly activated alkynes like ethyl propiolate and 1-butyn-3-one. lew.ro This reaction sequence leads to the formation of highly substituted and polyfunctionalized indolizine scaffolds. researchgate.net

The general strategy involves the N-alkylation of 4-cyanopyridine (B195900) with a phenacyl bromide to form the this compound bromide. lew.ro Subsequent treatment with a base, such as 1,2-epoxypropane which also acts as a hydrogen bromide scavenger, generates the reactive pyridinium ylide. lew.ro The cycloaddition of this ylide with an alkyne, followed by an isomerization and dehydrogenation sequence, yields the aromatic indolizine core. lew.ro This methodology allows for the introduction of various substituents onto the indolizine framework, creating a library of compounds with diverse electronic and steric properties. researchgate.net The design and synthesis of these polyfunctional scaffolds are of significant interest for applications in drug discovery and as tools in chemical biology. researchgate.netwhiterose.ac.uk

| Dipolarophile | Resulting Indolizine Derivative | Reference |

| Ethyl propiolate | 1-Ethoxycarbonyl-7-cyano-3-benzoylindolizine | lew.ro |

| 1-Butyn-3-one | 1-Acetyl-7-cyano-3-benzoylindolizine | lew.ro |

| Acrylonitrile | Synthesis of indolizines via 1,3-dipolar cycloaddition | |

| Methyl acrylate | Synthesis of indolizines via 1,3-dipolar cycloaddition |

Construction of Diverse Pyridine Derivatives

Beyond indolizine synthesis, this compound salts are instrumental in the construction of a variety of other substituted pyridine derivatives. nih.govwiley.com The ability to modify the pyridine ring is crucial in medicinal chemistry and materials science, as the pyridine scaffold is a common motif in many pharmaceuticals and functional materials. nih.govresearchgate.net

The reactivity of the cyano group at the 4-position of the pyridinium salt allows for nucleophilic substitution reactions. rsc.org This enables the introduction of different functional groups, leading to the formation of new pyridine derivatives. Furthermore, the pyridinium salt itself can be a precursor to other pyridine-based structures through various reaction pathways. For instance, reactions involving the cleavage and rearrangement of the phenacyl group or the pyridine ring can lead to novel molecular frameworks. The development of new synthetic methods for the preparation of substituted pyridines is an active area of research, with a focus on efficiency, regioselectivity, and functional group tolerance. organic-chemistry.orgresearchgate.netresearchgate.net

Photoinitiators and Polymerization Methodologies

Phenacyl onium salts, including this compound derivatives, have been identified as effective photoinitiators for both cationic and free-radical polymerization reactions. researchgate.netnih.gov Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that can initiate the polymerization of monomers. sigmaaldrich.com

Utilization in Cationic and Free Radical Polymerizations

The photolysis of this compound salts can proceed through different pathways depending on the reaction conditions and the nature of the counter-ion. researchgate.net Upon irradiation, these salts can undergo homolytic cleavage of the carbon-heteroatom bond, generating a phenacyl radical and a pyridinium radical cation. The phenacyl radical is capable of initiating free-radical polymerization of vinyl monomers. itu.edu.tr

Alternatively, heterolytic cleavage or subsequent electron transfer processes can lead to the formation of a phenacylium cation, which can initiate cationic polymerization of monomers like epoxides and vinyl ethers. researchgate.netwikipedia.org The efficiency of these processes can be influenced by the presence of sensitizers, which can absorb light at different wavelengths and transfer the energy to the phenacyl salt. researchgate.net The ability to initiate both cationic and free-radical polymerization makes this compound and related compounds versatile tools in polymer chemistry, enabling the synthesis of a wide range of polymeric materials with diverse properties. researchgate.netresearchgate.net

| Polymerization Type | Monomer Examples | Initiating Species | Reference |

| Cationic Polymerization | Oxiranes, Vinyl ethers | Cations | researchgate.netnih.gov |

| Free Radical Polymerization | Acrylamide, 2-Hydroxyethyl methacrylate | Radicals | itu.edu.tr |

Role in Photoredox Catalysis and Radical Chemistry

In recent years, visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the formation of chemical bonds under mild conditions. acs.orgnih.gov This methodology relies on a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates. nih.gov this compound and related pyridinium species can play a crucial role in such catalytic cycles.

The pyridinium moiety can act as an electron acceptor in photoredox cycles. For example, in some systems, an excited photocatalyst can reduce the pyridinium salt to a pyridinyl radical. acs.org This radical can then participate in subsequent reactions, such as hydrogen atom transfer or addition to unsaturated bonds, to generate new carbon-centered radicals. rsc.orglumenlearning.com These radicals can then be utilized in a variety of bond-forming reactions. rsc.org

Furthermore, the 4-cyanopyridine unit itself has been employed as a key component in photocatalytic systems. d-nb.infobeilstein-journals.org For instance, it has been used in the photoredox-catalyzed branch-selective pyridylation of alkenes, where it is incorporated into the final product. d-nb.info The electronic properties of the 4-cyanopyridine moiety are crucial for the efficiency and selectivity of these transformations. The study of radical chemistry involving pyridinium species continues to be an active area of research, with the potential to unlock new and efficient synthetic methodologies. nih.gov

Derivatization Agents in Analytical and Synthetic Methodologies

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical or synthetic purpose. mdpi.comnumberanalytics.com This can involve improving detectability, enhancing separation in chromatography, or altering reactivity for subsequent synthetic steps. chromatographyonline.comspectroscopyonline.com

While not as extensively documented as its other applications, the reactive nature of this compound suggests its potential as a derivatizing agent. The phenacyl group contains a ketone functionality that can be targeted for specific reactions, and the pyridinium ring can be modified as previously discussed. In analytical chemistry, derivatization is often employed to introduce a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence spectroscopy, or to improve ionization efficiency in mass spectrometry. researchgate.net In synthetic chemistry, derivatization can be used to protect a functional group or to activate a molecule for a subsequent transformation. The specific applications of this compound as a derivatizing agent would depend on the specific requirements of the analytical method or synthetic strategy.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-Phenacyl-4-cyanopyridinium, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-cyanopyridine with phenacyl bromide in anhydrous solvents (e.g., acetonitrile) under reflux conditions . Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., Lewis acids like ZnCl₂). Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by (aromatic protons at δ 7.5–8.5 ppm) and mass spectrometry (m/z ~265 [M+H]⁺) are critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : , IR (C≡N stretch ~2200 cm⁻¹), and high-resolution mass spectrometry confirm molecular structure. Single-crystal X-ray diffraction (SHELX suite ) resolves spatial conformation, with refinement parameters (R-factor < 0.05) ensuring accuracy. Thermal stability is assessed via TGA/DSC .

Q. How does solvent polarity influence the stability of this compound in solution?

- Methodological Answer : Stability studies in solvents (e.g., DMSO, chloroform) use UV-Vis spectroscopy (λ_max ~270 nm) and HPLC monitoring. Hydrolysis rates increase in polar protic solvents (e.g., H₂O/EtOH mixtures) due to nucleophilic attack on the cyanopyridinium core. Kinetic data are modeled using first-order decay equations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagents) isolate variables. Meta-analyses of literature data identify outliers (e.g., anomalous yields due to moisture sensitivity). Statistical tools (ANOVA, t-tests) quantify reproducibility, while error analysis (e.g., Grubbs’ test) flags irreproducible datasets .

Q. What experimental design principles apply to studying this compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer : Use factorial design (DoE) to optimize catalyst loading (0.5–5 mol%), substrates (aryl halides), and bases (K₂CO₃, CsF). Control variables include temperature (80–120°C) and solvent (toluene/DMF). Monitor reaction progress via GC-MS and quantify turnover frequency (TOF) using kinetic plots. Compare with DFT-calculated activation barriers .

Q. How can computational models predict this compound’s electronic properties and reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV) and Fukui indices to identify electrophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., water) model solvation effects. Validate predictions with experimental voltammetry (cyclic voltammograms at Pt electrodes) .

Q. What strategies mitigate analytical challenges in quantifying this compound in complex matrices?

- Methodological Answer : Develop HPLC-MS/MS methods with deuterated internal standards to correct matrix effects. Validate linearity (R² > 0.99), LOD (0.1 ng/mL), and recovery rates (85–115%) per ICH guidelines. For solid-state analysis, use synchrotron XRD to detect polymorphic impurities .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported crystal structures of this compound derivatives?

- Methodological Answer : Re-refine deposited crystallographic data (e.g., CIF files) using SHELXL to check for overfitting. Compare unit cell parameters (a, b, c) and hydrogen-bonding networks. Collaborative inter-laboratory studies using standardized protocols reduce instrumentation bias .

Q. What statistical frameworks are suitable for analyzing conflicting kinetic data for this compound degradation?

- Methodological Answer : Apply multivariate regression to correlate degradation rates with pH, temperature, and ionic strength. Use bootstrapping to estimate confidence intervals for Arrhenius parameters. Bayesian inference models reconcile divergent datasets by weighting high-precision studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.